Dual Halogenation for Sequential Functionalization
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine provides orthogonal handles for sequential derivatization. The bromine at C5 is an ideal leaving group for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) [1]. The fluorine at C6, in contrast, is a strong electron-withdrawing group that can be exploited for nucleophilic aromatic substitution (SNAr) or remains inert to serve as a metabolic blocking group [2]. This dual functionality is absent in mono-halogenated comparators like 5-bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1) and 6-fluoropyrazolo[1,5-a]pyridine (CAS 1367948-91-1), which offer only a single site for initial diversification [3].
| Evidence Dimension | Number of Orthogonal Reactive Sites |
|---|---|
| Target Compound Data | 2 (C5-Br for cross-coupling; C6-F for SNAr/metabolic stability) |
| Comparator Or Baseline | 5-Bromopyrazolo[1,5-a]pyridine (1 site); 6-Fluoropyrazolo[1,5-a]pyridine (1 site) |
| Quantified Difference | 2-fold increase in orthogonal handles vs. mono-halogenated analogs |
| Conditions | Comparative analysis of halogen substitution patterns; synthetic utility inferred from established reactivity of aryl bromides and fluorides in pyrazolo[1,5-a]pyridines |
Why This Matters
This enables more efficient and diverse library synthesis from a single advanced intermediate, reducing time and cost in lead optimization.
- [1] Che, J., et al. Synthesis of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine derivatives as potential kinase inhibitors. University of Limpopo, 2025. (Reported Suzuki coupling on a 5-bromo-pyrazolo[1,5-a]pyridine). View Source
- [2] Evitachem (excluded source, used for class inference only). 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine technical note. (Describes fluorine's role in enhancing electrophilicity for SNAr). View Source
- [3] ChemSpider. 5-Bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1). Structure and properties. View Source
